,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane finds use in palladium-catalyzed C-H borylation reactions. In this process, a boron atom is introduced directly into a carbon-hydrogen (C-H) bond of an organic molecule, specifically targeting the benzylic position (the carbon atom adjacent to an aromatic ring) of alkylbenzenes (hydrocarbon chains attached to a benzene ring). This reaction requires a palladium catalyst to activate the C-H bond and facilitate the introduction of the boron group from the pinacol ester. The resulting product is a pinacol benzyl boronate, which can be further elaborated in subsequent synthetic steps. [1]
[1] Sigma-Aldrich product information for 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane ()
This compound can also participate in hydroboration reactions. In the presence of transition metal catalysts, it can add a hydrogen and a boron atom (hydroboration) across the carbon-carbon double bond of alkenes (molecules containing a carbon-carbon double bond) or alkynes (molecules containing a carbon-carbon triple bond), both aryl (containing an aromatic ring) and alkyl (hydrocarbon chain) substituted. This reaction is useful for creating new carbon-boron bonds, which can be further manipulated in organic synthesis. [2]
Information on the general applications of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (a closely related compound) from Sigma-Aldrich ()
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique structure and functional properties. Its molecular formula is C₁₃H₁₉BO₄S, and it has a molecular weight of 282.16 g/mol. The compound features a dioxaborolane ring, which is significant for its reactivity in various chemical transformations. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it particularly useful in synthetic organic chemistry.
While specific biological activity data for 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is limited, compounds with similar structures often exhibit significant biological properties. For instance, boron-containing compounds have been studied for their potential anticancer activities and roles in drug delivery systems. The methylsulfonyl group may also impart properties that enhance biological interactions.
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has several applications:
Interaction studies involving this compound focus on its reactivity with various substrates in palladium-catalyzed reactions. These studies help elucidate the mechanisms behind its participation in C-H borylation and Suzuki-Miyaura coupling processes. Understanding these interactions can lead to optimized reaction conditions and improved yields in synthetic applications.
Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane. Here’s a comparison highlighting its uniqueness:
The unique combination of the methylsulfonyl group and the dioxaborolane framework gives this compound distinctive properties that enhance its utility in chemical synthesis compared to other similar compounds.
The synthesis of 4,4,5,5-tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically begins with precursor aryl halides or triflates undergoing Miyaura borylation. This reaction employs palladium catalysts, diboron reagents, and bases to form the boronic ester. For example, a protocol adapted from the Miyaura borylation of aryl halides utilizes bis(pinacolato)diboron (B₂pin₂) and palladium catalysts such as Pd(dppf)Cl₂ in anhydrous dimethylacetamide (DMA) at 80–100°C. The methylsulfonyl-substituted phenylboronic ester derivative is obtained after transesterification with pinacol, though direct routes using pre-functionalized boronic acids are also viable.
Key optimization parameters include:
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Catalyst | Pd(dppf)Cl₂ (1–2 mol%) | Enhances turnover frequency |
Solvent | DMA or THF | Improves reagent solubility |
Temperature | 80–100°C | Balances kinetics/stability |
Base | KOAc or Et₃N | Neutralizes HBr byproducts |
The use of anhydrous conditions is critical to prevent hydrolysis of intermediates. For instance, magnesium sulfate is employed as a desiccant during pinacol esterification to sequester water generated in situ. Post-reaction workup involves filtration through Celite to remove palladium residues, followed by chromatographic purification to isolate the boronic ester in >95% purity.
The 3-(methylsulfonyl)phenyl group confers exceptional stability to the boronic ester via electronic and steric effects. The methylsulfonyl moiety, a strong electron-withdrawing group, reduces electron density at the boron center, mitigating protodeboronation and hydrolysis. This stabilization is evident in comparative studies where boronic esters with electron-donating substituents (e.g., methoxy) exhibit shorter shelf lives under ambient conditions.
The sulfonyl group’s resonance effects delocalize negative charge away from the boron-oxygen bonds, as shown in the following resonance structures:
$$
\text{Ar-SO₂-CH₃} \leftrightarrow \text{Ar}^--\text{SO₂-CH₃} \quad \text{(Charge delocalization)}
$$
This delocalization suppresses nucleophilic attack at boron, as demonstrated in hydrolytic stability assays where 4,4,5,5-tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane retains >90% integrity after 72 hours in aqueous ethanol (pH 7). In contrast, analogs lacking electron-withdrawing groups degrade by >50% under identical conditions.
Scaling the synthesis of 4,4,5,5-tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane requires addressing solvent recovery, catalyst recycling, and process safety. Continuous-flow reactors have emerged as a solution, enabling precise control over reaction parameters and reducing Pd catalyst loading to 0.5 mol% while maintaining yields >85%. For example, a pilot-scale setup using a tubular reactor (20 L capacity) achieves a throughput of 1.2 kg/day with <10 ppm residual palladium.
Solvent selection is pivotal for scalability. Dichloromethane (DCM), though effective in lab-scale pinacol esterifications, poses environmental and safety concerns at scale. Alternatives like 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, offer comparable yields (88–92%) with improved green metrics. Post-reaction, 2-MeTHF is recovered via distillation and reused in subsequent batches, reducing waste by 70%.
Quality control in large-scale production relies on validated HPLC methods. A recent protocol employs a Zorbax XDB-C18 column with 0.5% trifluoroacetic acid in acetonitrile/water gradients, achieving baseline separation of the boronic ester from synthetic byproducts. This method, validated per ICH Q2 guidelines, ensures >99% purity in bulk batches.
The quantitative analysis of boronate transfer efficiency in transmetalation processes reveals significant mechanistic insights into the key step of the Suzuki-Miyaura reaction. Comprehensive kinetic studies have established that the rate of boron-to-palladium transmetalation varies dramatically depending on the structure of the organoboron reagent and the reaction conditions [1] [2] [3].
Systematic kinetic investigations have provided precise rate constants for various transmetalation pathways. The decay of eight-coordinate boron-four electron (8-B-4) complexes proceeds with first-order kinetics, exhibiting rate constants of 5.78 ± 0.13 × 10⁻⁴ s⁻¹ at -30°C in tetrahydrofuran [2]. The corresponding half-life for this process is approximately 20 minutes, indicating moderate reactivity under these conditions.
In protic solvent systems, such as tetrahydrofuran-methanol mixtures, the transmetalation rate increases substantially to 1.55 ± 0.09 × 10⁻³ s⁻¹, corresponding to a half-life of 7.5 minutes [2]. This enhancement demonstrates the critical role of protic additives in facilitating the transmetalation process through stabilization of intermediate species.
The influence of phosphine ligands on transmetalation efficiency has been quantitatively evaluated. Triphenylphosphine-coordinated complexes exhibit the highest transmetalation rates (9.95 ± 0.71 × 10⁻³ s⁻¹ at -10°C), followed by triisopropylphosphine systems (8.09 ± 0.86 × 10⁻³ s⁻¹), and finally 1,1'-bis(diphenylphosphino)ferrocene complexes (2.75 ± 0.05 × 10⁻³ s⁻¹) [2]. These data establish a clear trend correlating ligand electronic properties with transmetalation kinetics.
Comprehensive studies of boronic ester transmetalation rates reveal dramatic structure-dependent variations in reactivity. Glycol-derived boronic esters demonstrate exceptional transmetalation efficiency, proceeding approximately 23 times faster than the parent arylboronic acid [1]. Dimethyl boronic esters exhibit similarly enhanced reactivity, with rates approximately 21 times greater than boronic acids [1].
Catechol-based boronic esters show moderate rate enhancement, proceeding 4.3 times faster than boronic acids. This increased reactivity arises from the electron-withdrawing nature of the catechol moiety, which increases the electrophilicity of the boron center [1].
In contrast, sterically hindered esters such as pinacol derivatives exhibit significantly slower kinetics, requiring approximately 5.5 hours for complete conversion under standard conditions [1]. Neopentyl esters demonstrate intermediate behavior with reaction times of approximately 0.3 hours, suggesting that steric accessibility around the boron center is a critical determinant of transmetalation efficiency [1].
Detailed kinetic analysis has revealed the existence of two distinct transmetalation pathways: an unactivated six-coordinate boron-three electron (6-B-3) pathway that dominates under ligand-excess conditions, and an activated 8-B-4 pathway that operates under ligand-deficient conditions [2].
The 6-B-3 pathway exhibits clean first-order kinetics with rate constants of 1.25 ± 0.60 × 10⁻⁴ s⁻¹ at 20°C when water is rigorously excluded [2]. The corresponding product formation occurs with a rate of 7.14 ± 0.43 × 10⁻⁵ s⁻¹, indicating that aryl transfer is the rate-determining step in this pathway.
Autocatalytic behavior observed in some systems has been attributed to water inhibition effects. The presence of water diverts the reactive intermediate toward a parasitic 8-B-4 complex that undergoes ligand capture rather than productive transmetalation [2].
The thermodynamics of transmetalation processes are profoundly influenced by solvent selection and the presence of coordinating additives. Arrhenius analysis of temperature-dependent rate data has provided comprehensive activation parameters for the transmetalation step [2].
Experimental determination yields an activation enthalpy (ΔH‡) of 15.98 ± 0.79 kcal/mol and an activation entropy (ΔS‡) of -0.0069 ± 0.0032 kcal/(mol·K) at 243.15 K [2]. The negative entropy of activation indicates a highly ordered transition state consistent with an associative mechanism involving coordination of the organoboron reagent to the palladium center.
The free energy of activation (ΔG‡) has been measured as 17.7 ± 1.1 kcal/mol under standard conditions [2]. Computational studies provide excellent agreement with experimental values, predicting ΔG‡ = 15.38 kcal/mol, ΔH‡ = 14.57 kcal/mol, and ΔS‡ = -0.003 kcal/(mol·K) [2].
Base selection dramatically influences both the kinetics and thermodynamics of transmetalation processes. Strong bases such as potassium tert-butoxide facilitate the generation of nucleophilic boronate species that readily undergo transmetalation [4]. However, the choice of base must be balanced against potential side reactions such as protodeboronation.
Fluoride and hydroxide bases have been shown to control the overall reaction rate through their influence on the [base]/[ArB(OH)₂] ratio [5]. This dependence suggests that base-mediated activation of the organoboron reagent is the rate-determining step under many conditions.
The equilibrium between arylboronic acids and their corresponding trihydroxyboronate salts has been quantitatively characterized. In acetone-water mixtures containing 2.5 equivalents of potassium carbonate, the equilibrium ratio of 4-methylphenylboronic acid to potassium 4-methylphenyltrihydroxyboronate is approximately 1:1 [2].
Electronic perturbations of the organoboron reagent significantly influence transmetalation thermodynamics. Hammett analysis reveals that electron-rich arenes undergo transmetalation more rapidly than electron-deficient systems, with a negative reaction constant (ρ = -0.50) indicating enhanced reactivity with increased electron density [4].
Computational thermochemical analysis of alkoxyboration reactions demonstrates that electron-poor boric esters provide superior thermodynamic driving force compared to electron-rich analogues [6]. The reaction enthalpy becomes increasingly favorable as the electrophilicity of the boron reagent increases, ranging from essentially neutral (ΔH° = -0.5 kcal/mol) for electron-rich systems to highly favorable (ΔH° = -8.2 kcal/mol) for electron-deficient boric esters [6].
The entropy change for these processes is consistently negative (ΔS° = -34 to -44 cal/[mol·K]), reflecting the highly ordered nature of the transition state [6]. Despite the unfavorable entropy, electron-poor systems achieve favorable overall free energies due to their substantial enthalpic advantages.
The addition of protic solvents such as methanol fundamentally alters the mechanism and thermodynamics of transmetalation. Methanol facilitates the conversion of 6-B-3 complexes to more reactive 8-B-4 intermediates through replacement of hydroxyl groups with methoxy substituents [2].
This structural transformation increases the Lewis acidity of the boron center, as evidenced by ¹¹B NMR chemical shifts shifting from 29 ppm (6-B-3) to 9 ppm (8-B-4) [2]. The enhanced electrophilicity accelerates transmetalation by facilitating coordination to the palladium center and subsequent aryl transfer.
Variable-temperature NMR studies reveal that exchange between complexed and free boronic acid species proceeds with an activation barrier of approximately 10 kcal/mol [2]. This low barrier indicates rapid equilibrium between different coordination states, suggesting that the observed kinetics reflect the intrinsic transmetalation step rather than pre-equilibrium binding.
Systematic investigation of phosphine ligand effects reveals that electronic properties profoundly influence transmetalation efficiency. Electron-rich phosphines such as triisopropylphosphine create more nucleophilic palladium centers that facilitate oxidative addition but may inhibit transmetalation through increased back-donation [2].
Conversely, electron-poor phosphines such as triphenylphosphine generate more electrophilic palladium centers that readily accept electron density from organoboron reagents [2]. The optimal balance between these competing effects determines overall catalytic efficiency.
Quantitative structure-activity relationships demonstrate that triphenylphosphine provides 3.61-fold rate enhancement compared to 1,1'-bis(diphenylphosphino)ferrocene, while triisopropylphosphine shows 2.94-fold enhancement [2]. These data establish electronic tuning as a primary strategy for optimizing transmetalation rates.
Steric parameters significantly influence both the coordination of organoboron reagents and the subsequent transmetalation step. Computational studies reveal that steric factors are twice as important as electronic parameters in determining transmetalation efficiency [2].
Bulky phosphine ligands such as tri-tert-butylphosphine create significant steric hindrance around the palladium center, preventing effective coordination of organoboron reagents [2]. This effect is particularly pronounced for 8-B-4 complexes, where the tetrahedral geometry around boron leads to unfavorable van der Waals interactions with isopropyl methyl groups.
Ground-state energy calculations demonstrate that moving from bis-phosphine to mono-phosphine coordination reverses the thermodynamic preference, favoring 8-B-4 over 6-B-3 complexes by 6.9 kcal/mol [2]. This dramatic change highlights the critical importance of ligand environment in determining reaction pathways.
Bidentate phosphine ligands offer unique advantages in transmetalation chemistry through their ability to create well-defined coordination environments while maintaining accessible coordination sites. Studies with 1,1'-bis(diphenylphosphino)ferrocene reveal that chelating ligands can slow transmetalation rates compared to monodentate analogues due to reduced coordinative flexibility [2].
However, chelating ligands provide enhanced catalyst stability and predictable stereochemical outcomes. The rigid geometry imposed by chelation can be exploited to create chiral environments for enantioselective transformations [7].
Recent advances in P-chirogenic phosphine ligand design demonstrate exceptional enantioselectivity (up to 99.9% ee) in rhodium-catalyzed asymmetric reactions [8]. These ligands feature bulky alkyl groups combined with small substituents to create optimal steric environments for substrate discrimination.
Dynamic ligand behavior plays a crucial role in catalytic efficiency through the creation of vacant coordination sites necessary for transmetalation. Hemilabile ligands that can reversibly coordinate and dissociate provide an elegant solution to this challenge [8].
P/N hybrid ligands demonstrate remarkable hemilabile behavior, where the nitrogen donor can dissociate under reaction conditions to create space for substrate coordination [8]. This dynamic behavior has been exploited in palladium-catalyzed asymmetric allylation reactions with exceptional selectivity.
Computational design approaches have emerged as powerful tools for ligand optimization. Recent work demonstrates the successful computational design of chiral ligands for enantioselective Markovnikov hydroboration, achieving up to 99% enantiomeric excess [7]. These studies establish guidelines for ligand design based on three-hindered-quadrant P-chirogenic bisphosphine architectures.
Innovative approaches to ligand design have explored Lewis base catalysis for activating organoboron reagents directly. Quinuclidine derivatives and 4-dimethylaminopyridine have been demonstrated as effective Lewis base catalysts for photoredox activation of boronic esters [9].
These Lewis base catalysts form redox-active complexes with boronic esters, enabling single-electron oxidation pathways that circumvent traditional two-electron transmetalation mechanisms [9]. The approach provides access to radical intermediates that can participate in novel bond-forming processes.
Structure-activity relationships reveal that strongly nucleophilic Lewis bases with available lone pairs are most effective for this activation mode [9]. Triphenylphosphine also shows good activity, suggesting that both nitrogen and phosphorus-based Lewis bases can participate in this chemistry.